4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
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Overview
Description
4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a benzyl group, a trifluoromethyl-substituted pyridine ring, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Pyridine Ring: The trifluoromethyl group is introduced into the pyridine ring through a nucleophilic substitution reaction.
Oxazole Ring Formation: The oxazole ring is formed via a cyclization reaction involving an amide and an aldehyde.
Benzyl Group Introduction: The benzyl group is introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can have different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-2-(5-methylpyridin-2-yl)-4,5-dihydrooxazole
- 4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole
- 4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole
Uniqueness
4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C16H13F3N2O |
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Molecular Weight |
306.28 g/mol |
IUPAC Name |
4-benzyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H13F3N2O/c17-16(18,19)12-6-7-14(20-9-12)15-21-13(10-22-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2 |
InChI Key |
UOIDAFBRAUSYGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=NC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
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